1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthetic pathway to develop N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3), has been reported . Another study described the synthesis of molecules N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) which exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the molecular formula of (2-Amino-4-fluorophenyl)acetic acid is C8H8FNO2 with an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (2-Amino-4-fluorophenyl)acetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 352.4±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Fluorescent pH Sensors and Chemosensors
- A study by Yang et al. (2013) explored the use of heteroatom-containing organic fluorophores, which could potentially include derivatives similar to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol. These fluorophores, like CP3E, demonstrate aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. They are used as fluorescent pH sensors in both solution and solid state, and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Inhibitors in Medicinal Chemistry
- The compound has been investigated in the realm of medicinal chemistry, particularly as a Met kinase inhibitor. Schroeder et al. (2009) described the discovery of a related compound, BMS-777607, which targets the Met kinase superfamily. Such compounds are significant in cancer treatment (Schroeder et al., 2009).
Molecular Structure and Spectroscopy
- Detailed molecular structure and spectroscopic analysis of pyrrole analogues, akin to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol, have been conducted. Srikanth et al. (2020) focused on 1-(2-aminophenyl) pyrrole, using X-Ray diffraction and various spectroscopic methods. Such studies are crucial for understanding the physical and chemical properties of these compounds (Srikanth et al., 2020).
Antibacterial Agents
- Arylfluoroquinolones, structurally related to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol, have been prepared and studied for their antibacterial potency. Chu et al. (1985) found that electronic and spatial properties of such compounds play significant roles in antimicrobial potency, indicating their potential application in developing new antibacterial agents (Chu et al., 1985).
Analytical Characterizations
- Dybek et al. (2019) conducted analytical characterizations of substances based on the 1,2-diarylethylamine template, which could include compounds like 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol. This study, focusing on the differentiation of isomers, is essential for understanding the properties and potential applications of such compounds (Dybek et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZQJHYYUIAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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